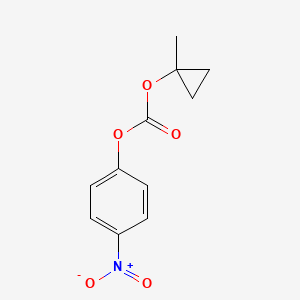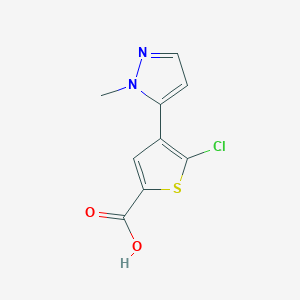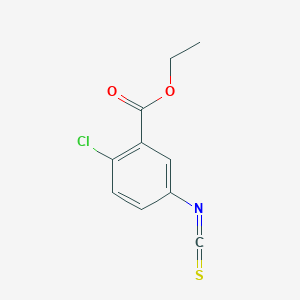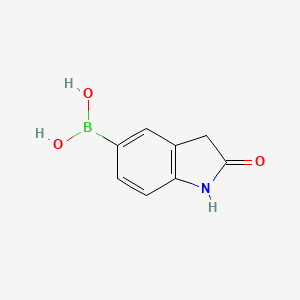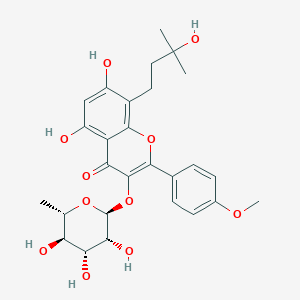
Icaritin 3-O-rhamnoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Icaritin 3-O-rhamnoside is a flavonoid glycoside derived from the traditional Chinese medicinal plant, Herba Epimedii. This compound is known for its potential therapeutic properties, particularly in the treatment of hepatocellular carcinoma (HCC). It is a glycosylated form of icaritin, which has been studied for its immune-modulating and anti-cancer activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of icaritin 3-O-rhamnoside typically involves the glycosylation of icaritin. This process can be achieved through enzymatic methods using α-L-rhamnosidase and β-glucosidase. These enzymes facilitate the attachment of rhamnose and glucose moieties to the icaritin molecule .
Industrial Production Methods: Industrial production of this compound often employs whole-cell catalysis. This method utilizes recombinant Escherichia coli strains that co-express the necessary enzymes for glycosylation. The whole-cell catalytic system has been shown to efficiently convert icariin to this compound with high yield and reduced costs .
化学反应分析
Types of Reactions: Icaritin 3-O-rhamnoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using α-L-rhamnosidase and β-glucosidase.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Glycosylation: Enzymatic glycosylation using specific glycosyltransferases.
Major Products: The major products formed from these reactions include icaritin, icariside I, and other glycosylated derivatives .
科学研究应用
Chemistry:
- Used as a precursor for the synthesis of other bioactive flavonoids.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in modulating immune responses.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Demonstrated potential as an anti-cancer agent, particularly in the treatment of hepatocellular carcinoma.
- Shown to have immunomodulatory effects, making it a candidate for immunotherapy .
Industry:
- Used in the development of functional foods and nutraceuticals.
- Potential applications in the pharmaceutical industry for drug development .
作用机制
Icaritin 3-O-rhamnoside exerts its effects through several molecular targets and pathways:
相似化合物的比较
Icariin: Another flavonoid glycoside from Herba Epimedii, known for its osteoprotective and anti-inflammatory properties.
Icariside I: A glycosylated derivative of icaritin with similar anti-cancer and immunomodulatory activities.
Baohuoside I: Another glycosylated flavonoid with potential therapeutic applications
Uniqueness: Icaritin 3-O-rhamnoside stands out due to its specific glycosylation pattern, which enhances its bioavailability and therapeutic efficacy. Its unique ability to modulate immune responses and target specific signaling pathways makes it a promising candidate for further research and development in various therapeutic areas .
属性
IUPAC Name |
5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O11/c1-12-19(30)21(32)22(33)26(36-12)38-25-20(31)18-17(29)11-16(28)15(9-10-27(2,3)34)24(18)37-23(25)13-5-7-14(35-4)8-6-13/h5-8,11-12,19,21-22,26,28-30,32-34H,9-10H2,1-4H3/t12-,19-,21+,22+,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKYYFBRCUVEAN-GULSFEPBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
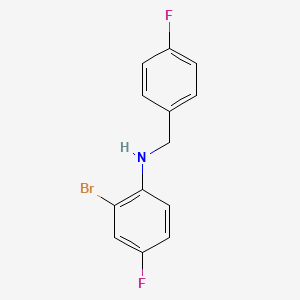
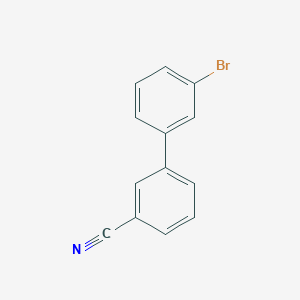
![(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B3026652.png)
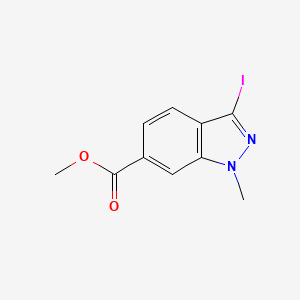
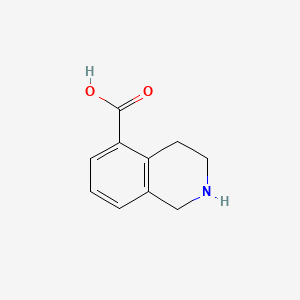
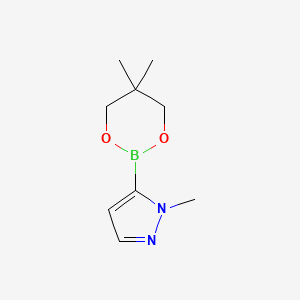
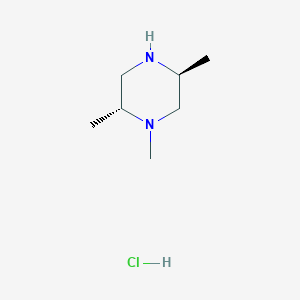
![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)
